Product packaging for Azido-PEG3-Val-Cit-PAB-OH(Cat. No.:CAS No. 2055024-65-0)

Azido-PEG3-Val-Cit-PAB-OH

Cat. No.: B605842
CAS No.: 2055024-65-0
M. Wt: 608.7 g/mol
InChI Key: UNBTYONTPDVRKD-UPVQGACJSA-N
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Description

Evolution of Bioconjugation Strategies in Pharmaceutical Research

Bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule, has undergone a significant evolution. gbibio.comclinicallab.com Initially, methods often resulted in heterogeneous mixtures with varying numbers of drugs attached at random locations on the targeting molecule. gbibio.com Over the past few decades, the field has progressed from these less precise methods to highly specific, site-selective conjugation techniques. gbibio.com This evolution was driven by the need to create more uniform and well-defined therapeutic agents with predictable properties. Early strategies often involved the use of simple chemical reactions to attach fluorescent dyes for visualization purposes. clinicallab.com Modern bioconjugation now employs a diverse toolbox of chemical reactions, including the development of "click chemistry," which allows for rapid, efficient, and highly selective bond formation under mild, biologically compatible conditions. clinicallab.comnih.gov This shift has been instrumental in the development of complex therapeutic constructs like antibody-drug conjugates (ADCs). mdpi.com

Overview of Azido-PEG3-Val-Cit-PAB-OH as a Modular Linker Platform in Academic Contexts

This compound is a prime example of a multifunctional linker that embodies the advancements in bioconjugation technology. It is a modular platform, meaning its different components can be varied to suit specific research needs. precisepeg.com This linker is particularly prominent in academic research for the development of antibody-drug conjugates (ADCs). medchemexpress.com

The structure of this compound consists of several key functional units:

An azido (B1232118) (-N₃) group : This functional group is a cornerstone of "click chemistry." It allows for a highly specific and efficient reaction with an alkyne-modified molecule, a process known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govwikipedia.orgaxispharm.comacs.org This enables the precise attachment of the linker to a targeting antibody or a cytotoxic drug. axispharm.com

A polyethylene (B3416737) glycol (PEG) spacer (PEG3) : This short chain of three repeating ethylene (B1197577) glycol units enhances the aqueous solubility of the linker and the resulting conjugate. creativepegworks.commolecularcloud.org PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of biopharmaceuticals by increasing their size, which can reduce renal clearance and prolong circulation time. biochempeg.combroadpharm.comucl.ac.be

A valine-citrulline (Val-Cit) dipeptide : This sequence is specifically designed to be cleaved by cathepsin B, a protease that is highly expressed within the lysosomes of many cancer cells. caymanchem.comnih.govtcichemicals.com This enzymatic cleavage is the trigger for the release of the conjugated drug inside the target cell, ensuring that the cytotoxic payload is delivered specifically to the cancerous tissue while minimizing exposure to healthy cells. tcichemicals.com

A p-aminobenzyl alcohol (PAB-OH) self-immolative spacer : Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a spontaneous electronic cascade, leading to the release of the active drug. nih.gov This self-immolative feature ensures a clean and efficient release of the payload once the enzymatic trigger has been activated.

ComponentFunction
Azido Group (-N₃) Enables bioorthogonal "click chemistry" for precise conjugation. nih.gov
PEG3 Spacer Enhances solubility and improves pharmacokinetic properties. creativepegworks.commolecularcloud.org
Valine-Citrulline (Val-Cit) Acts as a protease-cleavable linker, specifically by cathepsin B. caymanchem.comtcichemicals.com
p-Aminobenzyl Alcohol (PAB-OH) Functions as a self-immolative spacer for efficient drug release. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44N8O8 B605842 Azido-PEG3-Val-Cit-PAB-OH CAS No. 2055024-65-0

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N8O8/c1-19(2)24(34-23(37)9-12-41-14-16-43-17-15-42-13-11-31-35-29)26(39)33-22(4-3-10-30-27(28)40)25(38)32-21-7-5-20(18-36)6-8-21/h5-8,19,22,24,36H,3-4,9-18H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBTYONTPDVRKD-UPVQGACJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103509
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-65-0
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Azido Peg3 Val Cit Pab Oh

Strategies for the Construction of the PEGylated Dipeptide-PAB Core

The synthesis of the Azido-PEG3-Val-Cit-PAB-OH core is a multi-step process that requires careful orchestration of peptide coupling, linker integration, and spacer incorporation. Each component plays a critical role in the final molecule's functionality.

Synthesis of Valine-Citrulline Dipeptide Linkage via Solid-Phase Peptide Synthesis (SPPS)

The valine-citrulline (Val-Cit) dipeptide is a key element, designed to be selectively cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells. cd-bioparticles.netiris-biotech.de This enzymatic susceptibility ensures that the conjugated payload is released preferentially within the target cell, minimizing off-target toxicity. cd-bioparticles.net

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for constructing the Val-Cit linkage. conceptlifesciences.comnih.gov This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of SPPS allows for easy purification by simple filtration and washing, and the ability to drive reactions to completion by using excess reagents. conceptlifesciences.com The synthesis typically begins with the attachment of a protected citrulline residue to the resin, followed by deprotection and coupling with a protected valine residue.

Integration of the p-Aminobenzyl (PAB) Self-Immolative Unit

The p-aminobenzyl (PAB) alcohol moiety serves as a self-immolative spacer. symeres.comnih.govrsc.org Following the enzymatic cleavage of the Val-Cit dipeptide, a cascade of electronic rearrangements is initiated within the PAB unit. nih.govrsc.org This spontaneous process, known as 1,6-elimination, results in the release of the attached payload in its active form. iris-biotech.dersc.org

Incorporation of Polyethylene (B3416737) Glycol (PEG3) Spacer Units

The inclusion of a polyethylene glycol (PEG) spacer, specifically a triethylene glycol (PEG3) unit, confers several advantageous properties to the final molecule. PEGylation is a well-established strategy to increase the hydrophilicity and bioavailability of peptides and other biomolecules. biosynth.comqyaobio.com The PEG3 spacer enhances the aqueous solubility of the often-hydrophobic linker-payload conjugate, which can prevent aggregation and improve pharmacokinetic properties. acs.orgrsc.org

PEG spacers can be incorporated during peptide synthesis using pre-functionalized PEG derivatives. qyaobio.comgoogle.comacs.org These derivatives, such as those with terminal amino or carboxyl groups, can be readily integrated into the peptide chain using standard coupling chemistries. biosynth.comgoogle.com Monodispersed PEG units, with a precisely defined number of repeating ethylene (B1197577) glycol units, are often used as linkers or spacers in bioconjugation. biosynth.comqyaobio.com

Installation of the Azido (B1232118) Functional Handle for Orthogonal Bioconjugation

The terminal azido group (–N₃) is a bioorthogonal functional handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems but can be selectively reacted with a complementary partner. This allows for precise and efficient conjugation to biomolecules without interfering with their native structure or function. nih.govbeilstein-journals.org

The azide (B81097) is typically introduced via nucleophilic substitution, for example, by reacting a terminal alkyne with sodium azide (NaN₃) in a solvent like DMF. The primary application of the azido group in this context is for "click chemistry" reactions. medchemexpress.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-functionalized molecule. medchemexpress.complos.org Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, reacting with strained alkynes like DBCO or BCN. medchemexpress.com These reactions are highly efficient and can be performed under mild, aqueous conditions, making them ideal for conjugating the linker to sensitive biomolecules like antibodies. plos.org

Derivatization and Modification for Tailored Research Applications

The modular nature of this compound allows for extensive modification to fine-tune its properties for specific research needs. These modifications can enhance stability, alter release kinetics, or enable conjugation to different payloads.

Terminal Functional Group Modulations of this compound

The terminal hydroxyl group of the PAB moiety provides a convenient site for derivatization. broadpharm.combroadpharm.com It can be modified or replaced with other reactive functional groups to facilitate the attachment of a wide array of payloads. For instance, the hydroxyl group can be activated to form an active ester, which can then react with an amine-containing drug molecule.

Furthermore, modifications to the peptide sequence or the PEG spacer can be made to alter the linker's properties. For example, adding a glutamic acid residue to the Val-Cit linker (Glu-Val-Cit) has been shown to increase its stability in mouse plasma, which is a significant advantage for in vivo studies. researchgate.netcam.ac.uk The length and composition of the PEG spacer can also be adjusted to optimize solubility and pharmacokinetic profiles. rsc.org

Table 1: Key Chemical Reactions in the Synthesis and Derivatization of this compound

Reaction TypeReagents and ConditionsPurpose
Solid-Phase Peptide Synthesis (SPPS)Protected amino acids, coupling reagents (e.g., HATU), solid support resin.Stepwise construction of the Val-Cit dipeptide linker. conceptlifesciences.comnih.govnih.gov
PAB IntegrationPre-formed dipeptide, PAB-OH, coupling reagents (e.g., HATU).Attachment of the self-immolative spacer. nih.gov
Azide InstallationSodium azide (NaN₃), DMF.Introduction of the bioorthogonal azido handle.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized linker, alkyne-functionalized molecule, Cu(I) catalyst.Stable conjugation to biomolecules via a triazole linkage. medchemexpress.complos.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide-functionalized linker, strained alkyne (e.g., DBCO, BCN).Copper-free "click" conjugation. medchemexpress.com

Stereochemical Considerations in Linker Synthesis

The stereochemistry of the amino acid components within the this compound linker is a critical determinant of its biological function, particularly its susceptibility to enzymatic cleavage. The Valine-Citrulline (Val-Cit) dipeptide moiety contains two chiral centers, one at the alpha-carbon of each amino acid. The precise spatial arrangement of the atoms at these centers is fundamental to the linker's recognition by its target protease, cathepsin B. cd-bioparticles.net

The synthesis of this linker overwhelmingly employs the naturally occurring L-stereoisomers for both valine and citrulline, resulting in an L-Val-L-Cit configuration. nih.govnih.gov This configuration mimics the natural peptide substrates of lysosomal proteases, ensuring efficient enzymatic cleavage upon internalization of an antibody-drug conjugate (ADC) into the target cell. nih.gov The specificity of enzymes like cathepsin B for particular stereoisomers means that deviations from the L,L-configuration can dramatically alter the rate of drug release and, consequently, the efficacy of the ADC. nih.govaacrjournals.org

Research into the effects of amino acid stereochemistry on dipeptide linker performance has provided significant insights. Studies comparing different diastereomers of peptide linkers have consistently demonstrated the superior activity of conjugates containing the L,L-configuration. nih.govnih.gov For instance, a comparative study on ADCs with Ala-Ala linkers, which are similar to Val-Cit linkers, evaluated all four possible diastereomers (L-L, D-L, L-D, and D-D). nih.gov The results indicated that the ADC with the L-Ala-L-Ala linker provided the highest therapeutic index, a measure that balances anti-tumor activity against toxicity. nih.gov

Further evidence highlighting the importance of stereochemistry comes from studies using a Val-Cit linker stereoisomer designated as VC(R), which is resistant to protease cleavage. aacrjournals.org An ADC equipped with this VC(R) isomer was approximately half as potent as the ADC with the standard, cleavable VC(S) linker, demonstrating that proper stereochemistry is essential for effective payload release. aacrjournals.org While some research has suggested that incorporating a D-amino acid can, in certain contexts, improve an ADC's tolerability in mice, the L,L configuration generally provides the most potent anti-tumor activity. nih.govnih.gov

The synthetic process for producing this compound must therefore maintain strict stereochemical control. The synthesis begins with enantiomerically pure L-valine and L-citrulline precursors. nih.gov During the peptide coupling steps, reaction conditions are carefully selected to prevent racemization, which is the conversion of a chiral molecule into a mixture of enantiomers, as this would compromise the linker's biological function. nih.gov

The following table summarizes key research findings on the impact of dipeptide linker stereochemistry on ADC performance.

Dipeptide Linker ConfigurationKey Research FindingImpact on ADC PerformanceReference
L-Ala-L-Ala Provided the highest therapeutic index compared to D-L, L-D, and D-D diastereomers.Optimal balance of anti-tumor activity and tolerability. nih.gov
D-Ala-L-Ala Showed similar in vitro potency and in vivo efficacy to the L-Ala-L-Ala version.Was significantly less toxic in mice, suggesting a potential tolerability advantage. nih.gov
L-Asn-D-Lys Had similar in vitro potency to the L-Asn-L-Lys version but was better tolerated in mice.Displayed the highest in vivo anti-tumor activity among a panel of eight linkers. nih.gov
Val-Cit (S)-isomer Standard, protease-sensitive configuration.Efficiently cleaved by cathepsins, leading to potent cell-killing activity. aacrjournals.org
Val-Cit (R)-isomer Stereoisomer resistant to protease cleavage.Resulted in an ADC with approximately 50% lower potency than the (S)-isomer ADC. aacrjournals.org

Mechanistic Elucidation of Intracellular Drug Release from Azido Peg3 Val Cit Pab Oh Conjugates

Enzymatic Cleavage Mechanism of the Valine-Citrulline Dipeptide Motif

The valine-citrulline (Val-Cit) dipeptide is a key component of this linker system, serving as a substrate for specific intracellular enzymes. broadpharm.com This dipeptide was selected for its high stability in plasma and its efficient cleavage upon internalization into target cells. iris-biotech.decreativebiolabs.net The cleavage of the amide bond between citrulline and the p-aminobenzyl (PAB) group is the initiating step in the drug release cascade. creativebiolabs.netiris-biotech.de

The primary enzymes responsible for the hydrolysis of the Val-Cit linker are lysosomal proteases, which are abundant in the lysosomes of cells. broadpharm.comnih.gov Cathepsin B, a cysteine protease, is a major enzyme implicated in this process. tcichemicals.com It recognizes and cleaves the peptide bond at the C-terminus of the citrulline residue. tcichemicals.com

Initially, Cathepsin B was thought to be the sole enzyme responsible for Val-Cit cleavage. nih.govencyclopedia.pubpreprints.org However, subsequent research, including gene knockout studies, has revealed that other lysosomal proteases also contribute significantly to the hydrolysis of this linker. nih.govencyclopedia.pubpreprints.orgcam.ac.uk These include other members of the cathepsin family such as Cathepsin S, Cathepsin L, and Cathepsin F. nih.govencyclopedia.pubpreprints.org The involvement of multiple proteases ensures a robust and efficient cleavage process within the lysosomal compartment. cam.ac.uk The Val-Cit linker is not a natural dipeptide, meaning proteases that cleave it do so through a non-specific mechanism. tandfonline.com

Kinetic studies have been instrumental in understanding the efficiency of the Val-Cit linker as a substrate for lysosomal proteases. In a comparative study of dipeptide linkers, the Val-Cit motif demonstrated high stability, with a half-life of 240 minutes during enzymatic hydrolysis by Cathepsin B. iris-biotech.de In contrast, another dipeptide, Phe-Lys, was cleaved much more rapidly with a half-life of 8 minutes. iris-biotech.de

Interestingly, while Phe-Lys is hydrolyzed faster by isolated Cathepsin B, the hydrolysis rates of Phe-Lys and Val-Cit were found to be equal when incubated in rat liver lysosomal extracts, suggesting the contribution of other lysosomal enzymes in the cleavage of Val-Cit. cam.ac.uk The steric hindrance from a conjugated antibody can reduce the rate of hydrolysis by both Cathepsin B and lysosomal extracts. cam.ac.uk The specificity of the Val-Cit linker for Cathepsin B is not absolute, and other proteases can also process it. For instance, studies have shown that Cathepsin S can be the most active enzyme towards a Val-Cit-containing ADC in certain contexts. cam.ac.uk

Table 1: Comparative Hydrolysis Rates of Dipeptide Linkers

Dipeptide Linker Enzyme Source Half-life (t½) Reference
Val-Cit Cathepsin B 240 min iris-biotech.de
Phe-Lys Cathepsin B 8 min iris-biotech.de
Val-Cit Rat Liver Lysosomal Extracts Equal to Phe-Lys cam.ac.uk
Phe-Lys Rat Liver Lysosomal Extracts Equal to Val-Cit cam.ac.uk

Role of Lysosomal Proteases in Dipeptide Hydrolysis (e.g., Cathepsin B, Cathepsin S, L, F)

Self-Immolative Cascade Mechanism of the p-Aminobenzyl (PAB) Unit

Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl (PAB) unit undergoes a spontaneous, self-immolative cascade reaction. creativebiolabs.netsymeres.com This process is crucial as it leads to the traceless release of the active payload. iris-biotech.de The PAB group acts as a self-immolative spacer, which spontaneously degrades following a specific trigger. symeres.com

The enzymatic cleavage of the amide bond between citrulline and the PAB unit exposes a free aniline (B41778) group. unimi.it This initiates a rapid electronic cascade. symeres.comotago.ac.nz The lone pair of electrons on the aniline nitrogen pushes into the aromatic ring, leading to a 1,6-elimination reaction. iris-biotech.decreativebiolabs.netiris-biotech.de This rearrangement results in the formation of an unstable intermediate, an aza-quinone methide, and the release of carbon dioxide. cam.ac.ukunimi.it The payload, which is typically attached as a carbamate (B1207046) to the PAB, is subsequently released in its unmodified, active form. creativebiolabs.netnih.govencyclopedia.pubpreprints.org

Electron Rearrangement Post-Proteolytic Cleavage

Influence of PEG3 Spacer on Linker Flexibility and Cleavage Efficiency

The flexibility imparted by the PEG chain is crucial for efficient enzymatic cleavage. lifetein.comnih.gov It provides sufficient distance and conformational freedom between the bulky antibody and the Val-Cit dipeptide, which can reduce steric hindrance and allow better access for lysosomal proteases to the cleavage site. nih.govencyclopedia.pubpreprints.orglifetein.com This improved accessibility can lead to more efficient payload release within the target cell. While longer PEG chains can further increase solubility, there is an optimal length; excessively long chains might hinder linker cleavage or cellular internalization. The PEG3 spacer is considered to offer a good balance between enhancing solubility and ensuring efficient enzymatic processing. nih.gov

Advanced Applications of Azido Peg3 Val Cit Pab Oh in Research Bioconjugation and Prodrug Design

Integration into Antibody-Drug Conjugate (ADC) Research Frameworks

Azido-PEG3-Val-Cit-PAB-OH serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comxcessbio.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.gov The linker component, such as this compound, is critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. cd-bioparticles.net

The structure of this compound incorporates several key features that make it highly suitable for ADC development: a terminal azido (B1232118) group for conjugation, a polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PAB) group. broadpharm.com The PEG3 spacer enhances the aqueous solubility and biocompatibility of the linker. cd-bioparticles.net

Site-Specific Conjugation Strategies Utilizing the Azido Moiety (e.g., CuAAC, SPAAC)

The terminal azido (-N₃) group on this compound is a key functional handle for modern bioconjugation techniques, enabling the precise, site-specific attachment of the linker to an antibody. This is a significant advancement over traditional, non-specific conjugation methods that target lysine (B10760008) or cysteine residues, which often result in heterogeneous ADC mixtures with variable drug-to-antibody ratios (DARs) and potentially compromised efficacy and stability. nih.govacs.org

Site-specific conjugation using the azido moiety primarily relies on "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. researchgate.net The two most prominent click chemistry reactions used in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comnih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the terminal azide (B81097) on the linker with a terminal alkyne that has been engineered into the antibody structure. researchgate.net The reaction is catalyzed by copper(I) and results in the formation of a stable triazole ring, covalently linking the drug-linker complex to the antibody. nih.govresearchgate.net CuAAC is highly efficient and has been successfully used for the rapid synthesis of ADCs. researchgate.netrsc.org However, the potential toxicity of the copper catalyst can be a concern, sometimes necessitating the use of chelating ligands to minimize damage to the antibody. nih.gov

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is incorporated into the antibody. medchemexpress.com The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group on the linker, forming a stable triazole linkage without the need for a metal catalyst. This makes SPAAC highly biocompatible and suitable for use in living systems. The reaction kinetics of SPAAC are generally slower than CuAAC, but its catalyst-free nature is a significant advantage.

The ability to incorporate unnatural amino acids containing azide or alkyne functionalities into antibodies at specific sites has further revolutionized site-specific conjugation. nih.govnih.gov This allows for the creation of homogeneous ADCs with a precise DAR, leading to improved pharmacokinetics and therapeutic index. nih.govacs.org For instance, anti-HER2 antibodies have been engineered to contain an azide-bearing amino acid, enabling conjugation with over 95% efficiency to a toxin via click chemistry. nih.govnih.gov

Conjugation StrategyKey FeaturesAdvantagesConsiderations
CuAACRequires a terminal alkyne on the antibody and a copper(I) catalyst.High reaction efficiency and speed. researchgate.netPotential for copper toxicity to the antibody. nih.gov
SPAACUses a strained cyclooctyne (e.g., DBCO, BCN) on the antibody.Catalyst-free, highly biocompatible. Slower reaction kinetics compared to CuAAC.

Linker Stability and Payload Release Kinetics in ADC Mimic Systems

The stability of the linker in systemic circulation and the kinetics of payload release within the target cell are critical determinants of an ADC's efficacy and safety. nih.gov The Val-Cit-PAB component of this compound is designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes within the lysosome of a cancer cell. cd-bioparticles.net

The Val-Cit dipeptide is a well-established substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. cd-bioparticles.net Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between citrulline and the PAB group. nih.gov This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload. cam.ac.uk This targeted release mechanism minimizes premature drug release in circulation, thereby reducing off-target toxicity.

However, research has shown that the stability of the Val-Cit linker can be influenced by other enzymes. For example, some studies have indicated that the Val-Cit linker can be susceptible to cleavage by carboxylesterases, which could lead to premature payload release. acs.orgadcreview.com The site of conjugation on the antibody can also impact the stability of the linker. medchemexpress.com

To address these stability challenges, researchers have explored modifications to the linker design. For instance, the introduction of hydrophilic elements, such as additional PEG units or charged groups, can improve the pharmacokinetic profile and reduce aggregation issues associated with hydrophobic linkers. acs.org The development of "exo-cleavable" linkers, where the cleavable peptide is repositioned, has also been shown to enhance stability and reduce premature payload release. acs.orgadcreview.com

The kinetics of payload release are crucial for achieving the desired cytotoxic effect. The rate of enzymatic cleavage of the Val-Cit linker and the subsequent self-immolation of the PAB spacer determine how quickly the drug is liberated within the cell. Studies using ADC mimic systems have been instrumental in characterizing these kinetics and optimizing linker design for efficient payload delivery. nih.govcam.ac.uk

Utilization in Targeted Protein Degradation (TPD) Technologies

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. medchemexpress.com Proteolysis-targeting chimeras (PROTACs) are a key technology within TPD. nih.gov PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

Application in PROTAC and Molecular Glue Linker Architectures

The this compound linker, and its constituent parts, are highly relevant to the design of PROTACs and other TPD strategies. The azide group provides a versatile handle for click chemistry-based synthesis of PROTACs, allowing for the modular and efficient connection of the target-binding ligand and the E3 ligase-binding ligand. medchemexpress.commedchemexpress.com This facilitates the rapid generation of PROTAC libraries with variations in linker length, composition, and attachment points for optimization. nih.gov

The PEG3 component of the linker is particularly useful in PROTAC design. PEG linkers are commonly used to improve the solubility and cell permeability of PROTAC molecules, which can otherwise be large and hydrophobic. cellgs.comprecisepeg.com The hydrophilic nature of the PEG chain can help to overcome some of the challenges associated with the physicochemical properties of PROTACs. cellgs.com

While the Val-Cit-PAB moiety is primarily known for its role in ADCs, the concept of a cleavable linker also has potential applications in TPD. For example, a cleavable linker could be designed to release a therapeutic agent or a diagnostic probe upon successful degradation of the target protein.

Optimization of Linker Length and Composition for Induced Proximity

The linker in a PROTAC is not merely a passive spacer; its length and composition are critical for inducing the proximity between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation. precisepeg.comnih.gov The linker must be long enough to span the distance between the two proteins without causing steric hindrance, but not so long that it fails to promote a stable ternary complex. nih.gov

The PEG3 unit in this compound provides a defined length that can be systematically varied in PROTAC design. Researchers often synthesize a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, etc.) to empirically determine the optimal length for a given target and E3 ligase pair. nih.govruixibiotech.com Studies have shown that even small changes in linker length can have a dramatic impact on degradation efficiency. nih.gov For some targets, longer linkers are more effective, while for others, shorter linkers are preferred. nih.gov

The composition of the linker also plays a significant role. While flexible linkers like PEG and alkyl chains are common, more rigid linkers incorporating elements like piperazine (B1678402) or aromatic rings are also being explored to improve the pharmacokinetic properties and conformational control of PROTACs. cellgs.comprecisepeg.com The modular nature of linkers like this compound allows for the incorporation of different chemical motifs to fine-tune the properties of the resulting PROTAC. precisepeg.com

Linker ParameterImportance in PROTAC DesignExample from this compound
LengthCrucial for forming a stable ternary complex between the target protein and E3 ligase. nih.govThe PEG3 unit provides a defined length that can be varied for optimization. nih.gov
CompositionInfluences solubility, cell permeability, and conformational flexibility. cellgs.comprecisepeg.comThe hydrophilic PEG component improves solubility. cellgs.com
Attachment PointAffects the orientation of the two ligands and the stability of the ternary complex. nih.govThe azide group allows for precise, modular attachment via click chemistry. medchemexpress.com

Role in Nanoparticle and Liposomal Delivery Systems

Nanoparticles and liposomes are versatile platforms for drug delivery, capable of encapsulating therapeutic agents and delivering them to specific sites in the body. The surface of these nanoparticles can be functionalized with targeting ligands and other molecules to improve their efficacy and pharmacokinetic properties.

The this compound linker and its components are well-suited for the surface modification of nanoparticles and liposomes. The PEG component is widely used to create a "stealth" coating on nanoparticles, which helps to reduce clearance by the mononuclear phagocyte system and prolong circulation time. nih.gov The length of the PEG chain can be optimized to achieve the desired balance between stealth properties and targeting ligand accessibility. nih.gov

The azide group on the linker provides a convenient anchor point for attaching targeting moieties to the nanoparticle surface using click chemistry. researchgate.net For example, an azide-functionalized PEG linker can be incorporated into the lipid bilayer of a liposome, and then a targeting ligand containing an alkyne group can be "clicked" onto the surface. researchgate.netmdpi.com This approach allows for the precise control over the density and orientation of targeting ligands on the nanoparticle surface.

The cleavable Val-Cit-PAB portion of the linker can also be incorporated into nanoparticle drug delivery systems to facilitate controlled drug release. For instance, a drug can be conjugated to the nanoparticle via the this compound linker. Once the nanoparticle is taken up by the target cell, the Val-Cit linker can be cleaved by lysosomal enzymes, releasing the drug in a targeted manner. This strategy can enhance the therapeutic efficacy of the encapsulated drug while minimizing systemic toxicity.

Surface Functionalization via Azido Click Chemistry for Targeted Delivery

The terminal azide group (-N₃) on the this compound molecule is a key functional handle for surface functionalization through "click chemistry". This bioorthogonal reaction enables the covalent attachment of the linker to various targeting ligands, nanoparticles, or surfaces that have been modified with a corresponding alkyne group. The most common types of click chemistry employed with this linker are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.eumedchemexpress.com

SPAAC is particularly advantageous for biological applications as it does not require a cytotoxic copper catalyst. In this reaction, the azide group on the linker reacts efficiently with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. medchemexpress.eumedchemexpress.combroadpharm.com This methodology is widely used to functionalize targeting moieties like antibodies or peptides. For instance, an antibody can be engineered to contain an alkyne group, allowing for the precise attachment of the this compound linker, which can then be connected to a therapeutic payload. This precise conjugation is a cornerstone of modern antibody-drug conjugate (ADC) design, ensuring that the cytotoxic agent is delivered specifically to cells expressing the target antigen. medchemexpress.com

The triethylene glycol (PEG3) spacer in the molecule enhances the aqueous solubility and biocompatibility of the resulting conjugate, which is crucial for systemic applications. broadpharm.comcd-bioparticles.net Research has shown that the length of the PEG spacer can significantly impact the properties of the final conjugate, including its stability and the efficiency of subsequent enzymatic cleavage. nih.gov

Controllable Release Mechanisms within Encapsulated Systems

A critical feature of this compound is the valine-citrulline (Val-Cit) dipeptide sequence. This peptide is specifically designed to be a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment and within cancer cells. cd-bioparticles.netnih.gov This enzymatic susceptibility forms the basis of a highly controllable release mechanism.

When a therapeutic agent is conjugated via this linker and internalized by a target cell into endosomes and lysosomes, the high concentration of Cathepsin B in the lysosome cleaves the amide bond between the valine and citrulline residues. medkoo.com This initial cleavage event triggers a cascade that leads to the release of the active drug. Following the enzymatic cleavage, the para-aminobenzyl alcohol (PAB-OH) spacer, which acts as a self-immolative unit, spontaneously undergoes a 1,6-elimination reaction. nih.gov This process liberates the attached payload in its unmodified, active form precisely at the desired site of action, inside the cell.

This mechanism ensures that the payload remains inactive and securely attached to its delivery vehicle while in systemic circulation, where Cathepsin B levels are low, thereby minimizing off-target toxicity. axispharm.com The release is contingent upon the specific enzymatic environment of the lysosome, making it a robust and controllable system for intracellular drug delivery. cd-bioparticles.netcd-bioparticles.net

Broader Applications in Bioorthogonal Chemistry and Chemical Biology

The unique architecture of this compound makes it a valuable tool beyond its primary application in ADCs, extending its utility into the broader fields of bioorthogonal chemistry and chemical biology. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group's ability to undergo click chemistry is a prime example of such a reaction, enabling researchers to "click" molecules together in complex biological milieu. medchemexpress.eumedchemexpress.com

This linker serves as a bridge between different molecular entities, allowing for the assembly of complex bioconjugates used to probe biological functions. For example, it can be used to attach fluorescent dyes or biotin (B1667282) tags to specific proteins or cellular components for imaging and tracking studies. Its cleavable nature adds another layer of control, allowing for the conditional release of a reporter molecule upon entering a specific cellular compartment (the lysosome), providing dynamic information about cellular processes.

In Vitro and Ex Vivo Bioconjugation Studies

Numerous in vitro and ex vivo studies have utilized this compound and its derivatives to construct and evaluate targeted therapeutic systems. These studies are crucial for validating the conjugation efficiency, stability, and cleavage-dependent release of payloads. For instance, research has focused on conjugating this linker to antibodies and then assessing the drug-to-antibody ratio (DAR), stability in plasma, and cytotoxic efficacy against cancer cell lines. nih.gov

One study explored the impact of linker length on the efficiency of Cathepsin B-mediated cleavage. nih.gov It was demonstrated that while a branched linker core could sterically hinder the enzyme, the inclusion of a PEG3 spacer was sufficient to restore full catalytic activity towards the Val-Cit-PAB fragment. nih.gov Another study used a related azido-PEG-Val-Cit linker to create a fluorescent probe to track Cathepsin B activity and protein degradation within cells, highlighting the linker's utility in developing tools for basic cell biology research. researchgate.net

Study FocusKey Components UsedPrimary FindingReference
Effect of branched linker arm length on enzymatic cleavageTrastuzumab, MMAE, Branched triazide linkers with and without PEG4 spacers, Val-Cit-PABA PEG3 spacer was found to be sufficient for efficient Cathepsin B cleavage of the Val-Cit-PAB fragment, overcoming steric hindrance from the branched linker core. nih.gov
Development of a theranostic small-molecule prodrugAzido-PEG3-Val-Cit-PAB-PNP, FTY720, DOTA, OctreotideSuccessfully synthesized a complex prodrug conjugate for neuroendocrine prostate cancer using click chemistry to attach the azido-functionalized Val-Cit prodrug moiety. nih.gov
Targeted SN-38 conjugate for glioblastomaT7 peptide, SN-38, DBCO-PEG3-Ahx-Val-Ala-PABDemonstrated successful synthesis of a brain-targeting conjugate via SPAAC between an azido-peptide and a DBCO-linker-drug, with release dependent on a cleavable Val-Ala linker. acs.org
Probes for sensing endo/lysosomal enzymatic activityAzido-PEG3-Val-Cit-PAB-PNP, Fluorescent dyes (Cy5, A488)Created probes that are activated by Cathepsin B, allowing for real-time monitoring of enzymatic activity within cellular lysosomes. researchgate.net

Development of Advanced Prodrug Systems for Spatiotemporal Activation

The concept of a prodrug—an inactive medication that is metabolized into an active form within the body—is central to the function of this compound. This linker is a sophisticated component for creating advanced prodrugs that feature spatiotemporal activation, meaning the drug is released at a specific location (spatial control) and at a specific time (temporal control).

Spatial activation is achieved by conjugating the linker-drug complex to a targeting moiety (e.g., an antibody) that recognizes a specific cell type. medchemexpress.com The drug remains inert until it reaches this target. Temporal activation is controlled by the rate of internalization of the conjugate and its trafficking to the lysosome, where the cleavable Val-Cit linker is processed by Cathepsin B. cd-bioparticles.net This ensures the cytotoxic payload is released only after the prodrug has been safely delivered inside the target cell, protecting healthy tissues.

Recent research has expanded this concept to small-molecule drug conjugates (SMDCs). A 2023 study detailed the synthesis of a theranostic SMDC for neuroendocrine prostate cancer, which incorporated an Azido-PEG3-Val-Cit-PAB moiety to control the release of the drug FTY720. nih.gov Other advanced strategies are also emerging, such as using external stimuli like ultrasound to trigger the activation of related azido-based prodrugs, opening new avenues for achieving even greater spatiotemporal control over drug release. nih.gov

Analytical and Spectroscopic Methodologies for Characterizing Azido Peg3 Val Cit Pab Oh and Its Conjugates in Research

Chromatographic Techniques for Purity and Identity Confirmation of the Linker Precursor

The synthesis of Azido-PEG3-Val-Cit-PAB-OH can result in a mixture of products, necessitating robust chromatographic methods to isolate and verify the desired compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the this compound linker. Reverse-phase HPLC (RP-HPLC), often utilizing C18 columns, is a standard method for this purpose. nih.govrsc.org The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (the C18 column) and a polar mobile phase. By running a gradient of an organic solvent like acetonitrile (B52724) in water (often containing modifiers like formic acid or trifluoroacetic acid), components of the synthesis mixture can be effectively separated based on their hydrophobicity. rsc.org The purity of the linker is determined by analyzing the resulting chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all peaks, with detection commonly performed using UV absorbance at specific wavelengths such as 210 nm and 254 nm. rsc.org

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterValue/Condition
Column Reverse-phase C18
Mobile Phase A Water with 0.1% Formic Acid or 0.05% TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.05% TFA
Gradient Linear gradient of Mobile Phase B
Flow Rate 0.5 - 1.0 mL/min for analytical scale
Detection UV at 210 nm and 254 nm

Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight and structural integrity of the this compound linker. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI-MS) and Quadrupole Time-of-Flight (Q-TOF) LC/MS, provide precise mass measurements, allowing for the unambiguous confirmation of the linker's elemental composition. rsc.orgnih.gov Fragmentation analysis (MS/MS) can further elucidate the structure by breaking the molecule into smaller, predictable fragments. For instance, fragmentation can confirm the presence of the valine-citrulline dipeptide and the PAB moiety. mdpi.com This level of structural detail is crucial for verifying the correct synthesis of the linker before its conjugation to an antibody.

High-Performance Liquid Chromatography (HPLC) for Linker Analysis

In Vitro Enzymatic Cleavage Assays for Release Kinetics

A critical feature of the this compound linker is its susceptibility to enzymatic cleavage, which enables the release of the cytotoxic payload within the target cell. In vitro assays are essential to study the kinetics and specificity of this cleavage.

The release of a payload from an ADC can be monitored in real-time using spectrophotometric or fluorometric methods, particularly when the payload itself has distinct optical properties. For payloads that are chromogenic or fluorescent, their release from the ADC can be directly quantified by measuring the increase in absorbance or fluorescence intensity over time.

In cases where the payload is not amenable to direct optical measurement, a Förster Resonance Energy Transfer (FRET) assay can be employed. nih.gov This involves using a fluorogenic substrate that mimics the linker-payload structure. Cleavage of the linker separates a quencher from a fluorophore, resulting in a detectable fluorescent signal that correlates with enzymatic activity. nih.govacs.org These assays are instrumental in screening different dipeptide sequences and linker modifications for their cleavage efficiency by specific enzymes like Cathepsin B. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of cleavage products. researchgate.net These assays involve incubating the ADC with a source of relevant enzymes, such as purified Cathepsin B or lysosomal extracts from liver S9 fractions. researchgate.netnih.gov At various time points, the reaction is stopped, and the mixture is analyzed by LC-MS/MS. This technique allows for the separation and specific detection of the released payload, the cleaved linker fragments, and the remaining intact ADC. nih.gov By monitoring the disappearance of the intact ADC and the appearance of the released payload over time, precise release kinetics can be determined. These studies have also revealed that the Val-Cit linker can be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase, a finding elucidated through LC-ESI-MS analysis of the cleavage products. nih.govresearchgate.net

Table 2: Research Findings on Val-Cit Linker Cleavage

EnzymeObservationAnalytical MethodReference
Cathepsin B Primary lysosomal enzyme responsible for Val-Cit cleavage, leading to payload release.Isolated enzyme assays, LC-MS cam.ac.ukiris-biotech.de
Human Neutrophil Elastase Can cleave the amide bond between valine and citrulline, leading to premature payload release.ESI-MS nih.gov
Carboxylesterase 1c (Ces1c) Responsible for Val-Cit instability in rodent plasma, leading to premature payload release.In vitro plasma stability assays nih.govacs.org

Spectrophotometric and Fluorometric Methods for Payload Release Monitoring

Spectroscopic Characterization of Conjugated Systems

Once the this compound linker is conjugated to an antibody, spectroscopic methods are vital for characterizing the resulting ADC, with a primary focus on determining the drug-to-antibody ratio (DAR). The DAR is a critical quality attribute as it directly impacts the ADC's potency and potential toxicity. nih.govlcms.cz

UV/Vis spectroscopy is a widely used and relatively simple technique for determining the average DAR of an ADC population. nih.gov This method relies on the Beer-Lambert law and requires that the antibody and the payload have distinct absorbance maxima. nih.gov By measuring the absorbance of the ADC solution at two wavelengths—typically 280 nm for the antibody and a wavelength specific to the payload's chromophore—the concentrations of the protein and the drug can be determined simultaneously, allowing for the calculation of the molar ratio. nih.gov While this method provides a valuable average DAR, it does not give information on the distribution of different drug-loaded species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its conjugates. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the covalent structure and the successful conjugation to other molecules.

¹H NMR Spectroscopy is routinely used to identify the characteristic protons of each component within the linker. For instance, the protons of the PEG chain typically appear in the range of δ 3.5–3.8 ppm. acs.org The successful conjugation of the linker to another molecule via the azide (B81097) group can be confirmed by the disappearance of the azide-related signals and the appearance of new signals corresponding to the newly formed linkage, such as a triazole proton, which may appear as a singlet around δ 7.85 ppm in a click chemistry reaction. acs.org

In the context of the Val-Cit-PAB moiety, specific proton signals are monitored. For example, in a related Val-Cit-PAB conjugate, characteristic aromatic protons of the PAB group have been observed between 6.99 and 8.07 ppm. nih.gov NMR is also crucial for verifying the integrity of the dipeptide linker after conjugation. The chemical shifts of the amino acid residues, such as the distinct signals for valine and citrulline, are confirmed. nih.govhmdb.cahmdb.ca Researchers often record NMR spectra in deuterated solvents like DMSO-d₆ or CD₃OD. rsc.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the peptide bonds and the carbons in the PAB and PEG moieties provide further structural confirmation. For example, the ethylene (B1197577) oxide carbons of the PEG chain are typically observed around 69.5 ppm. acs.org

The table below summarizes typical ¹H NMR chemical shifts for key components related to the this compound structure, based on data from similar compounds.

Functional Group Typical ¹H NMR Chemical Shift (δ, ppm) Reference
PEG Chain (-CH₂CH₂O-)3.5 - 3.8 acs.org
PAB Aromatic Protons6.99 - 8.07 nih.gov
Triazole Proton (post-click reaction)~7.85 acs.org
Valine ProtonsVaries hmdb.ca
Citrulline ProtonsVaries hmdb.ca

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for monitoring their transformation during conjugation reactions. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a molecular fingerprint.

A key feature in the FTIR spectrum of the free linker is the characteristic absorption peak of the azide group (-N₃) . This peak typically appears as a sharp, strong band around 2100 cm⁻¹ . acs.orgresearchgate.net The disappearance of this peak is a clear indicator of a successful conjugation reaction, such as a copper-catalyzed azide-alkyne cycloaddition (click chemistry). acs.orgresearchgate.net

Other important functional groups that can be identified include:

Amide bonds (-C=O) from the peptide linkages (Val-Cit) and the carbamate (B1207046), which show strong absorptions typically in the range of 1630-1690 cm⁻¹.

Hydroxyl group (-OH) from the PAB moiety, which presents as a broad band around 3200-3600 cm⁻¹.

Ether linkages (C-O-C) from the PEG spacer, which are characterized by strong absorptions in the region of 1050-1150 cm⁻¹. researchgate.net

C-H stretching vibrations from the aliphatic and aromatic parts of the molecule are observed around 2850-3000 cm⁻¹.

The table below lists the characteristic FTIR absorption frequencies for the main functional groups in this compound.

Functional Group Characteristic FTIR Absorption (cm⁻¹) Reference
Azide (-N₃) Stretch~2100 acs.orgresearchgate.net
Amide C=O Stretch1630 - 1690 acs.org
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-O-C Stretch (Ether)1050 - 1150 researchgate.net
C-H Stretch (Aliphatic/Aromatic)2850 - 3000

By combining the detailed structural information from NMR with the functional group analysis from FTIR, researchers can confidently verify the identity, purity, and successful conjugation of this compound in their research endeavors.

Theoretical Design Principles and Structure Activity Relationship Sar Considerations for Azido Peg3 Val Cit Pab Oh Analogs

Computational Chemistry Approaches to Linker Design

Computational chemistry has become an indispensable tool in the rational design and optimization of ADC linkers, offering insights that can significantly accelerate development. computabio.comitn.pt By simulating molecular interactions and properties, researchers can predict the behavior of linker candidates before their synthesis, saving time and resources. patsnap.comabzena.com

The PEG3 spacer enhances the water solubility of the ADC, which is particularly important when dealing with hydrophobic payloads. acs.org MD simulations can model how the PEG chain interacts with water molecules and how its flexibility might shield the payload or influence its interaction with the antibody surface. nih.gov Studies have shown that PEG chains can adopt folded conformations on protein surfaces, which can impact the interactions between the ADC and other biomolecules. nih.gov The flexibility of the PEG linker, as explored through MD, is a key factor in ensuring that the cleavable dipeptide portion is accessible to lysosomal proteases upon internalization into the target cell. nih.govdntb.gov.ua

Key Insights from MD Simulations of PEG-Containing Linkers:

Solubility and Hydrophilicity: MD can predict how PEGylation improves the solubility and reduces aggregation of ADCs, especially those with hydrophobic drugs. acs.orgnih.gov

Conformational Flexibility: Simulations reveal the range of motion of the linker, which is critical for enzyme accessibility to the cleavage site. nih.gov

Steric Shielding: The conformational space explored by the PEG chain can sterically hinder premature degradation of the linker by plasma enzymes. nih.gov

Quantum mechanical (QM) calculations are employed to investigate the electronic details of chemical reactions, such as the enzymatic cleavage of the Val-Cit dipeptide and the subsequent self-immolation of the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.govrsc.org These methods can determine the energy barriers (activation energies) for these processes, providing a quantitative measure of how easily they will occur. nih.gov

For the Val-Cit-PAB portion, QM calculations can model the enzymatic hydrolysis of the amide bond between citrulline and the PABC group by proteases like cathepsin B. preprints.org This allows researchers to understand the electronic factors that contribute to efficient cleavage. Following this initial cleavage, the PABC spacer undergoes a 1,6-elimination reaction to release the payload. rsc.orgmdpi.com QM methods can calculate the energetics of this self-immolation cascade, helping to design spacers that decompose rapidly and irreversibly once triggered. nih.govrsc.org By comparing the calculated energy profiles of different linker analogs, chemists can rationally design modifications to fine-tune the release rate. patsnap.com

Molecular Dynamics Simulations of Linker Flexibility and Conformational Space

Rational Design of Dipeptide Sequences for Protease Specificity

The dipeptide sequence, in this case, Valine-Citrulline (Val-Cit), is the component that confers specificity for cleavage by certain proteases, primarily those found within the lysosomes of cancer cells. preprints.orgnih.gov The rational design of this sequence is critical for ensuring that the payload is released at the target site and not prematurely in the bloodstream. researchgate.netnih.gov

While Val-Cit is a widely used and effective substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells, research has shown it can also be cleaved by other cathepsins and even some extracellular proteases like human neutrophil elastase. acs.orgpreprints.orgnih.gov This can lead to off-target toxicity. acs.orgpreprints.org Consequently, there is significant interest in identifying alternative dipeptide sequences with improved specificity for tumor-associated proteases. biorxiv.orgacs.org

Table 1: Examples of Alternative Dipeptide Linkers and Their Properties

Dipeptide SequencePrimary Target Protease(s)Key Research FindingsReference
Val-AlaCathepsinsDemonstrates better hydrophilicity and stability compared to Val-Cit. Has shown improved anticancer activity in some non-internalizing ADC models. news-medical.netresearchgate.net
Phe-LysCathepsinsAn early successful dipeptide linker, though can be less stable in mouse plasma compared to Val-Cit. mdpi.comcam.ac.uk
Val-ArgTrypsin-like proteasesHighly unstable in circulation due to recognition by multiple proteases, leading to premature drug release. researchgate.net
Ala-Ala-AsnLegumainLegumain is an asparaginyl endopeptidase overexpressed in many solid tumors, making this sequence a promising alternative for targeted cleavage. preprints.orgnih.gov
cBu-CitCathepsin BA peptidomimetic linker designed to have enhanced specificity for Cathepsin B over other cathepsins, potentially reducing off-target effects. mdpi.comresearchgate.net

Other enzyme systems are also being explored, such as those sensitive to β-glucuronidase or sulfatase, which are also found in the tumor microenvironment. mdpi.comnews-medical.net

Modifying the amino acids within the dipeptide linker can have a profound impact on cleavage efficiency and plasma stability. nih.govresearchgate.net Structure-activity relationship studies have revealed several key principles:

P1 Position (Citrulline): Replacing the polar citrulline with a non-polar residue like alanine (B10760859) can decrease plasma stability without significantly affecting cathepsin B cleavage. nih.govresearchgate.net Introducing a negatively charged residue like aspartic acid at this position can decrease the payload release by cathepsin B. nih.govresearchgate.net Conversely, a basic residue like arginine can significantly enhance cleavage. nih.govresearchgate.net

P2 Position (Valine): The P2 position is also critical for enzyme recognition. Replacing valine with peptidomimetic structures, such as a cyclobutane-1,1-dicarboxamide (B1604724) (cBu), can increase specificity for cathepsin B. researchgate.netacs.orgnih.gov

P3 Position: Adding an acidic amino acid, like glutamic acid, at the P3 position (N-terminal to the valine) can improve stability in plasma by blocking access to degrading enzymes, without compromising cleavage by cathepsin B. nih.gov In contrast, a basic amino acid at P3 can make the linker more labile. nih.govresearchgate.net

Exploration of Alternative Protease Substrates Beyond Valine-Citrulline

Engineering of Self-Immolative Spacers for Controlled Release

The para-aminobenzyl carbamate (PABC) moiety is a classic example of a self-immolative spacer. rsc.orgsigutlabs.comsymeres.com Its function is to create a stable link to the payload drug, which then rapidly and spontaneously fragments after the triggering event—in this case, the enzymatic cleavage of the dipeptide. rsc.orgrsc.org This process is often described as an electronic cascade. rsc.orgsymeres.com

The engineering of these spacers focuses on ensuring a clean, predictable, and complete release of the active drug without generating toxic byproducts. sigutlabs.com The mechanism involves the protease-mediated cleavage of the Val-Cit linker, which unmasks an aniline (B41778) nitrogen on the PABC. This nitrogen, being a strong electron-donating group, initiates a 1,6-elimination reaction that expels the payload and results in the formation of aza-quinone methide, which is subsequently quenched by water. rsc.org

Research in this area explores different types of self-immolative chemistry, including cyclization-driven mechanisms and other elimination pathways, to expand the repertoire of controlled-release strategies. rsc.orgsigutlabs.comunirioja.es The goal is to design spacers with tunable release kinetics and applicability to a wider range of payload functional groups. rsc.orgiris-biotech.de Modifications to the PABC ring itself, for instance, by adding electron-withdrawing groups, have been studied to modulate stability and cleavage kinetics. nih.gov

Design of Orthogonal Self-Immolative Systems

Orthogonal self-immolative systems are advanced linker designs that enable the release of multiple payloads or respond to multiple, distinct stimuli. mdpi.com This concept involves incorporating different trigger-spacer units into a single construct, where each unit is selectively cleaved by a unique biological signal without interfering with the others. chemrxiv.org Such systems hold great promise for combination therapies, delivering synergistic drug cocktails to a target site, or for creating sophisticated diagnostic tools.

The design of an orthogonal system requires triggers that are mutually exclusive. For example, a linker could be designed to carry two different payloads, with one linked via a protease-cleavable sequence (like Val-Cit) and the other via a moiety sensitive to a different stimulus, such as pH or the reductive environment of a tumor. nih.govotago.ac.nz

Key principles in designing orthogonal systems include:

Trigger Selectivity : The chosen triggers must be highly specific to their respective activating conditions to prevent cross-reactivity. For example, an enzyme-cleavable linker should remain stable in acidic conditions if a pH-sensitive linker is also present.

Independent Release : The cleavage and self-immolation of one linker-payload unit should not sterically or electronically hinder the activation or release of the other.

Bioorthogonal Chemistry : Techniques from bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, are invaluable for creating such systems. acs.orgacs.org For instance, a system could be designed where one release is triggered by an endogenous enzyme, and a second release is initiated by an externally administered bioorthogonal reaction partner.

A hypothetical orthogonal system could involve the Azido-PEG3-Val-Cit-PAB-OH scaffold where the azide (B81097) group serves as a bioorthogonal handle for attaching a second linker-drug conjugate, which might be sensitive to a different enzyme or stimulus.

PEGylation Effects on Linker Properties and Conjugate Behavior

Polyethylene (B3416737) glycol (PEG) is a hydrophilic and biocompatible polymer widely used in drug delivery to enhance the pharmaceutical properties of bioconjugates. biochempeg.com In the context of this compound, the PEG3 unit is a short, discrete PEG chain that imparts specific, beneficial characteristics to the linker and the resulting conjugate.

Influence of PEG Length and Topology on Solubility and Biocompatibility

The inclusion of PEG chains in a linker is a well-established strategy to counteract the hydrophobicity often imparted by cytotoxic payloads and complex linker structures. aacrjournals.orgresearchgate.net This improved hydrophilicity is crucial for preventing aggregation, which can lead to rapid clearance from circulation and reduced efficacy. aacrjournals.orgsigmaaldrich.com

The length of the PEG chain has a direct impact on the physicochemical properties of the conjugate.

Solubility : Longer PEG chains generally lead to greater hydrophilicity and solubility. rsc.orgtechnologynetworks.com This is because PEG coordinates with a significant number of water molecules, creating a hydrating shell around the conjugate. checkrare.comeuropeanpharmaceuticalreview.com

Pharmacokinetics : Increasing PEG length can prolong the plasma half-life of a conjugate by increasing its hydrodynamic radius, thus reducing renal clearance. technologynetworks.comnih.govkoreascience.kr Studies have shown that ADC exposure increases with PEG length, although this effect may plateau after a certain length (e.g., 8 PEG units in one study). aacrjournals.orgnih.gov

Biocompatibility : PEGylation can shield the conjugate from the immune system, reducing immunogenicity and opsonization, which further contributes to a longer circulation time. technologynetworks.comfrontiersin.orgcreativepegworks.com

The topology of the PEG chain—whether it is linear or branched—also plays a significant role.

Linear PEG : Provides a flexible chain that can effectively shield the payload. scielo.br

Branched PEG : Offers a more compact, globular structure. Branched PEGs can provide enhanced steric hindrance, which can be more effective at shielding the conjugate from proteases and the immune system compared to a linear PEG of the same molecular weight. frontiersin.orgscielo.br However, this increased shielding can sometimes negatively impact bioactivity. scielo.brrsc.org

Research has demonstrated a clear correlation between the number of PEG units and the pharmacokinetic behavior of ADCs.

Number of PEG UnitsEffect on ADC ClearanceEffect on ADC ExposureReference
0 (No PEG)HighLow aacrjournals.orgsigmaaldrich.com
2Reduced vs. No PEGIncreased aacrjournals.orgsigmaaldrich.comaacrjournals.org
4Further ReducedFurther Increased aacrjournals.orgsigmaaldrich.comaacrjournals.org
8Stabilized at a Low LevelPlateaued at a High Level aacrjournals.orgsigmaaldrich.comnih.gov
12Similar to PEG8Similar to PEG8 aacrjournals.orgsigmaaldrich.com
24Similar to PEG8Similar to PEG8 aacrjournals.orgsigmaaldrich.com

Impact of PEGylation on Enzymatic Access to the Cleavage Site

While PEGylation offers numerous advantages, it can also introduce steric hindrance that may impede the access of enzymes to their intended cleavage site within the linker. creativepegworks.comresearchgate.net The flexible, hydrated PEG chain can physically block or "shield" the Val-Cit dipeptide from Cathepsin B, potentially slowing down the rate of payload release at the target site. frontiersin.orgcreativepegworks.com

This effect is highly dependent on:

PEG Chain Length and Density : Longer or denser PEG chains create a more significant steric barrier, which can reduce the rate of enzymatic cleavage. frontiersin.orgnih.gov The constant motion of the PEG chain, however, may still provide sufficient flexibility to allow for enzyme-substrate interaction, especially for high-affinity interactions. creativepegworks.com

Proximity to the Cleavage Site : The closer the PEG unit is to the scissile bond, the more pronounced the steric hindrance is likely to be. In the this compound structure, the PEG3 unit is adjacent to the Val-Cit dipeptide, suggesting a potential for steric influence.

Substrate Size : The impact of steric hindrance may be less pronounced for smaller substrates that can more easily access the catalytic pocket of the enzyme. aging-us.com

Interestingly, some studies have found that PEGylation did not decrease enzymatic activity, postulating that the PEG attachment site was remote from the catalytic center or that the substrate was small enough to bypass the steric shield. aging-us.com Therefore, the design of a PEGylated linker requires a careful balance: the PEG chain must be substantial enough to confer desirable pharmacokinetic properties without excessively compromising the efficiency of enzymatic payload release at the target. researchgate.net Chemical modifications that introduce steric hindrance near the cleavage site can enhance stability in circulation but may also result in a slower or less effective release of the payload. frontiersin.org

Emerging Research Directions and Future Perspectives for Modular Bioconjugation Linkers

Development of Multi-Stimuli Responsive Linker Systems.broadpharm.com

The field of bioconjugation is moving towards more sophisticated linker technologies that can respond to multiple triggers, offering enhanced control over payload release. The Azido-PEG3-Val-Cit-PAB-OH linker, while primarily enzyme-responsive, serves as a foundational component for developing such advanced systems. Its inherent modularity allows for the incorporation of additional functionalities sensitive to various stimuli present in the tumor microenvironment. mdpi.comnih.gov

Researchers are exploring the integration of pH-sensitive elements alongside the enzyme-cleavable Val-Cit dipeptide. mdpi.commdpi.com The acidic environment of tumors and endosomes can be exploited to trigger a conformational change or hydrolysis of an acid-labile bond, acting as a primary or secondary release mechanism. mdpi.commdpi.com For instance, a linker could be designed to first respond to the low pH of the tumor microenvironment, exposing the Val-Cit moiety for subsequent enzymatic cleavage by cathepsin B within the lysosome. mdpi.com

Another avenue of research involves incorporating moieties sensitive to the redox potential of the tumor microenvironment. mdpi.com Tumor tissues often have a higher concentration of glutathione, which can be used to trigger the cleavage of disulfide bonds integrated into the linker structure. mdpi.com A multi-stimuli responsive linker could therefore combine a redox-sensitive bond with the Val-Cit-PAB system, requiring both a reductive environment and enzymatic activity for payload release. mdpi.comcam.ac.uk

Light and ultrasound are also being investigated as external stimuli. nih.govmdpi.com By including photo-cleavable or sono-sensitive groups, researchers can achieve spatial and temporal control over drug release. mdpi.comamericanpharmaceuticalreview.com This approach could be combined with the inherent enzyme sensitivity of the this compound linker to create a dual-release system, where an external trigger primes the linker for subsequent intracellular enzymatic cleavage. mdpi.comcam.ac.uk

These multi-stimuli responsive systems aim to increase the specificity of drug delivery, reducing off-target toxicity and improving the therapeutic window. americanpharmaceuticalreview.comgtp-bioways.com The development of these complex linkers requires a deep understanding of tumor biology and advanced synthetic chemistry to ensure each component functions optimally without interfering with the others. gtp-bioways.comabzena.com

Integration into Advanced Smart Biomaterials and Hydrogels.benchchem.comnih.gov

The this compound linker is being integrated into smart biomaterials and hydrogels to create sophisticated drug delivery platforms. nih.gov These materials are designed to respond to specific biological cues, allowing for controlled and localized release of therapeutic agents. mdpi.comnih.gov The azide (B81097) group of the linker facilitates its incorporation into these matrices through click chemistry, a highly efficient and bioorthogonal conjugation method. medchemexpress.com

Hydrogels, which are three-dimensional networks of hydrophilic polymers, can be functionalized with the this compound linker to create depots for sustained drug release. These hydrogels can be designed to be injectable, forming a gel in situ and releasing the conjugated payload as they are degraded by enzymes like cathepsin B present in the surrounding tissue. nih.gov This approach is particularly promising for localized cancer therapy, where a high concentration of the drug is required at the tumor site while minimizing systemic exposure. mdpi.com

Smart biomaterials incorporating this linker can also be designed to respond to other stimuli, such as pH or temperature, in addition to enzymatic cleavage. mdpi.comnih.gov For example, a hydrogel could be engineered to swell or shrink in response to the acidic tumor microenvironment, modulating the accessibility of the Val-Cit linker to cathepsin B. mdpi.com This dual-responsive system would provide an additional layer of control over drug release. mdpi.com

The PEG3 spacer in the this compound linker enhances the hydrophilicity and biocompatibility of these biomaterials, reducing non-specific protein binding and improving their in vivo performance. guidechem.com The ability to precisely control the release of potent cytotoxic drugs through the enzymatic cleavage of the Val-Cit-PAB moiety makes these smart biomaterials highly attractive for developing next-generation cancer therapies. cam.ac.ukacs.org

Research in this area is focused on optimizing the physical and chemical properties of these biomaterials to achieve desired release kinetics and ensure their biocompatibility and biodegradability. mdpi.com The integration of the this compound linker into these advanced systems represents a significant step towards creating more effective and targeted drug delivery vehicles. nih.gov

Exploration of Novel Bioorthogonal Reactions for Conjugation Beyond Azide-Alkyne Click.broadpharm.com

While the azide-alkyne cycloaddition (click chemistry) is a robust and widely used method for bioconjugation, the field is actively exploring novel bioorthogonal reactions to expand the toolkit for creating complex biomolecules. issuu.com The azide group on the this compound linker makes it amenable to strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a potentially toxic copper catalyst. medchemexpress.comissuu.com

Beyond SPAAC, researchers are investigating other bioorthogonal reactions that could be used to conjugate the this compound linker to antibodies or other targeting moieties. These include reactions such as the inverse-electron-demand Diels-Alder reaction, Staudinger ligation, and reactions involving tetrazines or oxanorbornadienes. Each of these reactions has unique kinetics and reactivity profiles, offering different advantages for specific applications.

The development of new bioorthogonal reactions is crucial for several reasons. It allows for the creation of more complex conjugates with multiple, distinct functionalities. For example, one could envision an antibody-drug conjugate where the drug is attached via a standard click reaction, while a diagnostic imaging agent is attached using a different bioorthogonal reaction. This would enable simultaneous therapy and monitoring of treatment response.

Furthermore, some bioorthogonal reactions may be more suitable for in vivo conjugation, where the reaction conditions must be extremely mild and not interfere with biological processes. The exploration of these novel reactions will provide greater flexibility in the design of next-generation antibody-drug conjugates and other targeted therapies.

The this compound linker, with its terminal azide group, is well-positioned to benefit from these advancements. guidechem.com As new bioorthogonal reactions are developed and validated, they can be readily applied to this versatile linker, expanding its utility and enabling the creation of even more sophisticated and effective therapeutic agents.

Challenges and Opportunities in Scalable Synthesis of Complex Linkers.cd-bioparticles.net

The increasing complexity of modular bioconjugation linkers like this compound presents both challenges and opportunities for scalable synthesis. njbio.com While these linkers offer significant advantages in terms of controlled drug release and improved therapeutic outcomes, their multi-step synthesis can be a bottleneck in the development and manufacturing of antibody-drug conjugates (ADCs). gtp-bioways.comacsgcipr.org

Challenges:

Multi-step Synthesis: The synthesis of complex linkers often involves numerous chemical reactions, each requiring careful optimization of reaction conditions, purification of intermediates, and characterization of products. gtp-bioways.comnjbio.com This complexity can lead to long lead times and high manufacturing costs. acsgcipr.org

Purification: The purification of linker-payloads can be particularly challenging due to their often limited stability and the need for high purity. gtp-bioways.comsterlingpharmasolutions.com Techniques like chromatography are frequently required, which can be difficult and costly to scale up. acsgcipr.orgsterlingpharmasolutions.com

Handling of Potent Compounds: Many of the payloads used in ADCs are highly potent, requiring specialized facilities and handling procedures to ensure worker safety. gtp-bioways.comsterlingpharmasolutions.com

Regulatory Scrutiny: The complexity of ADCs, including the linker, necessitates extensive analytical characterization and validation to meet regulatory requirements. gtp-bioways.com

Opportunities:

Process Optimization: There is a significant opportunity to improve the efficiency of linker synthesis through process optimization, including the development of more efficient catalytic methods and flow chemistry approaches. njbio.com

Green Chemistry: Applying principles of green chemistry, such as using less hazardous reagents and solvents and reducing waste, can make the synthesis of complex linkers more sustainable and cost-effective. acsgcipr.org

Automation: The use of automated synthesis platforms can help to streamline the production of linkers and improve reproducibility.

Addressing the challenges in the scalable synthesis of complex linkers like this compound is crucial for the continued advancement of the ADC field. cd-bioparticles.net By leveraging opportunities for process innovation, it will be possible to produce these sophisticated molecules more efficiently and cost-effectively, ultimately making these life-saving therapies more accessible to patients. acsgcipr.org

Conceptual Advancements in Payload Delivery and Intracellular Trafficking

The ultimate success of an antibody-drug conjugate (ADC) relies not only on the targeted delivery to cancer cells but also on the efficient intracellular trafficking and release of the payload at its site of action. drug-dev.commdpi.com The this compound linker is a key component in this process, facilitating the release of the cytotoxic drug within the lysosome following enzymatic cleavage. However, emerging research is focused on further optimizing this process to overcome mechanisms of drug resistance and enhance therapeutic efficacy. aacrjournals.orgnih.gov

One area of advancement is the development of linkers that can overcome resistance mediated by drug efflux pumps. aacrjournals.orgmdpi.com These pumps can actively transport the released payload out of the cancer cell, reducing its intracellular concentration and limiting its cytotoxic effect. mdpi.com By modifying the linker or the payload to be less susceptible to these pumps, it may be possible to improve the efficacy of ADCs in resistant tumors. mdpi.com

Another conceptual advance involves designing linkers that can facilitate the escape of the payload from the lysosome into the cytoplasm, where many cytotoxic drugs exert their effects. mdpi.com This is particularly important for payloads that are not readily diffusible across the lysosomal membrane. Strategies being explored include the incorporation of endosomolytic peptides or other moieties that can disrupt the lysosomal membrane.

The intracellular trafficking of the ADC itself is also a critical factor. aacrjournals.orgascopubs.org After binding to its target antigen on the cell surface, the ADC is internalized and trafficked through the endosomal-lysosomal pathway. drug-dev.comaacrjournals.org The efficiency of this process can vary depending on the target antigen and the cell type. ascopubs.org Research is ongoing to better understand these trafficking pathways and to design ADCs that are more efficiently routed to the lysosome for payload release. aacrjournals.org

Furthermore, the concept of a "bystander effect" is gaining increasing attention. mdpi.com This occurs when the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. mdpi.com The design of the linker and the properties of the payload can influence the extent of this bystander effect. For some applications, a highly diffusible payload may be desirable to achieve a broader anti-tumor effect, while for others, a less diffusible payload may be preferred to minimize off-target toxicity. mdpi.com

These conceptual advancements in payload delivery and intracellular trafficking are pushing the boundaries of ADC technology. By gaining a deeper understanding of the complex interplay between the antibody, linker, payload, and the cancer cell, researchers are developing next-generation ADCs with improved efficacy and safety profiles. abzena.comnih.gov

Interactive Data Table: Key Components of this compound

ComponentFunctionKey Research Findings
Azido (B1232118) Group (-N₃) Enables bioorthogonal conjugation to alkyne-functionalized molecules via "click chemistry". Facilitates precise and stable attachment of the linker to antibodies or other targeting moieties. medchemexpress.com Can be used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reactions. medchemexpress.comissuu.com
PEG3 Spacer A triethylene glycol chain that enhances aqueous solubility, stability, and biocompatibility. guidechem.comReduces aggregation and immunogenicity of the ADC. americanpharmaceuticalreview.comacs.org Can be varied in length to optimize pharmacokinetic properties. broadpharm.com
Val-Cit Dipeptide A substrate for the lysosomal enzyme cathepsin B, enabling intracellular cleavage. nih.govProvides selective payload release within the target cell's lysosome. The Val-Cit sequence has been shown to be more stable in human plasma compared to other dipeptides like Phe-Lys. cam.ac.uk
PAB-OH (p-aminobenzyl alcohol) A self-immolative spacer that releases the payload upon cleavage of the Val-Cit bond. cam.ac.ukEnsures efficient and traceless release of the unmodified drug following enzymatic cleavage. cam.ac.ukmedchemexpress.com

Q & A

Q. How does the structure of Azido-PEG3-Val-Cit-PAB-OH influence its role as a cleavable ADC linker?

The compound comprises three key components:

  • Azido group : Enables click chemistry for conjugation with alkyne-functionalized antibodies or payloads .
  • PEG3 spacer : Enhances solubility, reduces aggregation, and improves pharmacokinetics by extending circulation time .
  • Val-Cit-PAB motif : A protease-cleavable sequence (specifically cleaved by cathepsin B in lysosomes) ensures controlled payload release intracellularly . Methodological Tip: Validate linker stability in extracellular environments (e.g., serum) using HPLC or mass spectrometry to confirm cleavage occurs only under lysosomal conditions .

Q. What experimental strategies ensure efficient conjugation of this compound to antibodies via click chemistry?

  • Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific conjugation.
  • Optimize reaction parameters (e.g., pH, temperature, molar ratios) to minimize antibody denaturation and maximize conjugation efficiency . Methodological Tip: Quantify conjugation efficiency using SDS-PAGE with fluorescent labeling or UV-Vis spectroscopy to track azido group consumption .

Q. How can researchers assess the impact of PEG chain length on linker performance?

  • Compare this compound with analogs (e.g., PEG1 or PEG4 variants) in terms of:
  • Solubility : Dynamic light scattering (DLS) to measure aggregation.
  • Stability : Incubation in buffer/serum followed by LC-MS analysis.
  • Pharmacokinetics : In vivo studies tracking ADC half-life .

Advanced Research Questions

Q. How do contradictory data on linker cleavage kinetics in heterogeneous tumor microenvironments affect ADC design?

  • Challenge : Cathepsin B activity varies across tumor types, leading to inconsistent payload release .
  • Methodological Approach :
  • Use tumor spheroids or patient-derived xenograft (PDX) models to simulate heterogeneous microenvironments.
  • Quantify intracellular payload release via fluorescence-activated cell sorting (FACS) or confocal microscopy with fluorophore-tagged linkers .

Q. What strategies address batch-to-batch variability in this compound synthesis for reproducible ADC efficacy?

  • Implement rigorous quality control:
  • Purity : HPLC with UV/ELSD detection (≥95% purity threshold) .
  • Functional validation : In vitro cleavage assays using recombinant cathepsin B .
    • Use orthogonal analytical techniques (e.g., NMR, FTIR) to confirm structural integrity of synthesized batches .

Q. How can researchers resolve discrepancies in linker cytotoxicity profiles observed in primary vs. immortalized cell lines?

  • Hypothesis : Immortalized lines may lack physiological cathepsin B regulation, leading to off-target cleavage.
  • Experimental Design :
  • Compare payload release kinetics in primary human fibroblasts vs. HeLa cells using LC-MS/MS.
  • Inhibit cathepsin B with E-64d to confirm mechanism-specific cytotoxicity .

Data Analysis and Optimization

Q. What statistical methods are appropriate for analyzing dose-response data in ADC efficacy studies using this linker?

  • Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across linker variants or tumor models .

Q. How can computational modeling predict this compound behavior in novel ADC architectures?

  • Apply molecular dynamics (MD) simulations to assess:
  • Linker flexibility and antibody-payload distance.
  • Interactions with lysosomal proteases .
    Tool Recommendation: GROMACS or AMBER for MD; AutoDock for protease-linker docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.